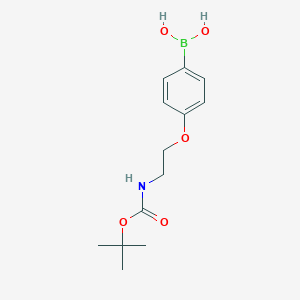

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid

Description

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with an ethoxy linker bearing a tert-butoxycarbonyl (Boc)-protected amine group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block for bioactive molecules. The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under mild acidic conditions, which is critical in multi-step syntheses of peptides and pharmaceuticals .

Properties

Molecular Formula |

C13H20BNO5 |

|---|---|

Molecular Weight |

281.11 g/mol |

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]boronic acid |

InChI |

InChI=1S/C13H20BNO5/c1-13(2,3)20-12(16)15-8-9-19-11-6-4-10(5-7-11)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |

InChI Key |

IDVNQBCKTLXLSH-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCNC(=O)OC(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing a phenylboronic acid derivative bearing the desired substituents. According to research on similar compounds, such as the synthesis of 4-aminophenylboronic acid derivatives, the typical approach involves:

Boronation of a suitable aryl precursor : This can be achieved via directed ortho-lithiation followed by boron trapping or via electrophilic borylation of aryl halides.

Use of aryl halides : For example, 4-iodophenyl compounds are often boronated using bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst under reflux conditions, yielding arylboronic esters, which can be hydrolyzed to boronic acids.

Introduction of the Boc-Protected Amino Group

The protected amino group is introduced by coupling amino precursors with the phenylboronic acid derivative:

Protection of amino groups : Using tert-butoxycarbonyl anhydride (Boc2O) in the presence of base (e.g., triethylamine), amino groups are protected to prevent undesired side reactions during boronation or subsequent steps.

Amine coupling : The amino group is introduced onto the phenyl ring via nucleophilic substitution or amide formation, often following the synthesis of the phenylboronic acid core.

Synthesis of the Ethoxy-Oxopropyl Chain

The ethoxy-oxopropyl chain is typically attached through nucleophilic substitution or esterification:

Preparation of ethoxy-oxopropyl intermediates : This involves the reaction of ethyl chloroformate or chloroacetic chloride with suitable alcohols or amines, under controlled conditions, to form the chain with the desired functional groups.

Coupling with the phenylboronic acid derivative : The chain is attached via esterification or amide bond formation, often facilitated by coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Reaction Conditions and Optimization

| Step | Reagents | Solvent | Temperature | Catalyst | Notes |

|---|---|---|---|---|---|

| Boronation | B2pin2, Pd catalyst | 1,2-Dimethoxyethane (DME) | Reflux (~80°C) | Pd(PPh3)4 | Ensures high yield of boronic ester |

| Boc Protection | Boc2O, triethylamine | Dichloromethane (DCM) | Room temp | - | Protects amino group selectively |

| Chain Attachment | Chloroacetic chloride, base | Tetrahydrofuran (THF) | 0–25°C | - | Controlled addition minimizes side reactions |

| Final Coupling | DCC or EDC, base | DCM or DMF | Room temp | - | Ensures efficient ester/amide formation |

Data Tables and Research Findings

Reaction Yields and Conditions

Analytical Data for Characterization

Scientific Discoveries and Innovations

Recent advances include:

- Selective boronation techniques that improve regioselectivity and yield, such as palladium-catalyzed borylation of aryl halides.

- Protecting group strategies that facilitate multi-step syntheses without side reactions.

- Flow chemistry applications for scalable production, reducing reaction times and increasing safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.

Reduction: Reduction reactions can convert boronic acids to corresponding alcohols or hydrocarbons.

Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Alcohols or hydrocarbons.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

Chemistry:

Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology:

Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

Bioconjugation: Utilized in the labeling and modification of biomolecules.

Medicine:

Drug Development:

Diagnostics: Used in the design of diagnostic tools and assays.

Industry:

Mechanism of Action

The mechanism of action of [4-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]boronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in various biochemical applications . The compound can also participate in catalytic cycles, facilitating the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

The compound is compared below with analogs differing in substituents, electronic properties, and applications.

Substituent Variations on the Phenyl Ring

Table 1: Structural and Functional Comparisons

Key Observations :

- Bioactivity : Methoxyethyl analogs (e.g., ) exhibit potent antifungal activity at low concentrations (1 µM), likely due to enhanced binding to fungal HDACs. The Boc-protected compound lacks direct biological data but is tailored for synthetic versatility.

- Electronic Effects: Dimethylamino and ethoxycarbonyl substituents alter boronic acid reactivity. Electron-withdrawing groups (e.g., ethoxycarbonyl) reduce Lewis acidity, while electron-donating groups (e.g., dimethylamino) enhance it .

- Solubility : Boc-protected derivatives exhibit better organic-phase solubility compared to polar analogs like (4-(2-(azepan-1-yl)ethoxy)phenyl)boronic acid (used in aqueous-phase catalysis) .

Table 2: Reaction Performance in Cross-Coupling

Biological Activity

(4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid, with the CAS number 1310481-47-0, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H20BNO4

- Molecular Weight : 265.11 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in drug design.

The biological activity of boronic acids often involves their interaction with enzymes, particularly proteases and kinases. The boron atom can form covalent bonds with specific amino acid residues in the active sites of these enzymes, leading to inhibition of their activity. This mechanism is crucial in the development of therapeutic agents targeting various diseases, including cancer.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- DCAF1 Ligands : Research has shown that small molecule ligands targeting DCAF1 can enhance the efficacy of cancer therapies. Compounds with similar structures have been identified as promising candidates for further development in oncology .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit certain enzymes involved in cancer progression. For example:

- Trypanosoma brucei : Analog compounds have shown effective inhibition against Trypanosoma brucei with low EC50 values, indicating potential applications in treating diseases like African sleeping sickness .

Table 1: Biological Activity Summary

| Activity Type | Target | EC50 (μM) | Reference |

|---|---|---|---|

| Anticancer | DCAF1 | Nanomolar | |

| Trypanosomiasis | T. brucei | <0.03 | |

| Hepatotoxicity | HepG2 cells | >30 |

Table 2: Structure-Activity Relationship (SAR)

| Compound ID | R1 | R2 | T. brucei EC50 (μM) ± SEM | Aqueous Solubility (μM) |

|---|---|---|---|---|

| 1 | -H | -H | 0.43 ± 0.015 | 44 |

| 9a | -CH3 | -H | 2.5 ± 0.30 | <0.02 |

| 9b | -H | -CH3 | 15 ± 1.4 | 5.0 |

Case Study 1: Development of DCAF1 Ligands

A recent study focused on developing ligands for DCAF1, which plays a role in regulating cellular processes related to cancer. The research highlighted the potential of boronic acid derivatives as effective inhibitors, showcasing their ability to modulate protein interactions critical for tumor growth and survival .

Case Study 2: Antiparasitic Activity

In another investigation, a series of boronic acid derivatives were tested against Trypanosoma brucei. The results indicated that modifications to the chemical structure significantly impacted both potency and solubility, emphasizing the importance of molecular design in developing effective antiparasitic agents .

Q & A

Q. What are the standard synthetic routes for preparing (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)boronic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or palladium-catalyzed cross-coupling reactions. For example, a general procedure includes:

Preparation of the boronic acid precursor : React a brominated or iodinated aromatic substrate with bis(pinacolato)diboron under inert atmosphere using Pd(dppf)Cl₂ or Pd(PPh₃)₄ as a catalyst .

Introduction of the tert-butoxycarbonyl (Boc)-protected amine : Couple the boronic acid intermediate with Boc-protected aminoethoxy derivatives via Mitsunobu or nucleophilic substitution reactions, using reagents like DIAD (diisopropyl azodicarboxylate) and triphenylphosphine .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures is used to isolate the product. Characterization is performed via / NMR, HPLC-MS, and FT-IR to confirm the Boc-protected amine and boronic acid functionalities .

Q. How can researchers ensure the stability of this boronic acid during storage and experimental use?

Methodological Answer:

- Storage : Store under dry conditions at 2–8°C in amber vials to prevent hydrolysis of the boronic acid group and degradation of the Boc-protected amine .

- Handling : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) during reactions to avoid boronic acid oxidation. Pre-purge solvents with molecular sieves to remove trace moisture .

- Stability assays : Monitor decomposition via TLC or LC-MS over time under varying conditions (pH, temperature) to identify optimal storage parameters .

Advanced Research Questions

Q. What strategies optimize the efficiency of Suzuki-Miyaura couplings involving this boronic acid in complex molecular systems?

Methodological Answer:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) (dtbpf = 1,1'-bis(di-tert-butylphosphino)ferrocene) are preferred for sterically hindered substrates, improving coupling yields (e.g., from 52% to >80% in some cases) .

- Base optimization : Use Na₂CO₃ or Cs₂CO₃ in biphasic systems (toluene/water) to enhance solubility of the boronic acid and reduce side reactions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) while maintaining high yields (>90%) .

Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound?

Methodological Answer:

- Control experiments : Replicate reactions under identical conditions (catalyst loading, solvent, temperature) to isolate variables. For example, discrepancies in yields (e.g., 52% vs. 90%) may arise from differences in Pd catalyst purity or moisture content in solvents .

- Advanced characterization : Use X-ray crystallography or NMR to confirm boronic acid integrity post-reaction, as decomposition products (e.g., boroxines) can skew yield calculations .

- Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene) to account for variability in substrate purity .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies in drug discovery?

Methodological Answer:

- Key analogs :

- (4-(2-Aminoethoxy)phenyl)boronic acid : Removes the Boc group to study unprotected amine effects on target binding .

- Fluorinated derivatives : e.g., (4-(2-((tert-Butoxycarbonyl)amino)ethoxy)-3-fluorophenyl)boronic acid, which enhances metabolic stability and alters electronic properties for improved enzyme inhibition .

- SAR methods :

- Binding assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify interactions with diol-containing biomolecules (e.g., serine proteases) .

- Computational modeling : Perform DFT calculations to predict electronic effects of substituents on boronic acid reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.